molecular formula C16H13ClN2O3 B2532655 5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzamide CAS No. 921545-07-5

5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzamide

Cat. No. B2532655
CAS RN: 921545-07-5
M. Wt: 316.74
InChI Key: GUSLVFMUFVFOIN-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as C16, and its chemical formula is C17H13ClN2O3.

Scientific Research Applications

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that influences a broad spectrum of biological activities . The exact interaction and resulting changes would depend on the specific target and the context in which the compound is acting.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. The downstream effects would depend on the specific pathway and the context of the biological system.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , the effects could potentially be diverse, depending on the specific target and biological context.

properties

IUPAC Name

5-chloro-2-methoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c1-22-14-5-2-10(17)8-12(14)16(21)18-11-3-4-13-9(6-11)7-15(20)19-13/h2-6,8H,7H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSLVFMUFVFOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzamide

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